molecular formula C17H27NO2 B5739717 N-(2,3-dimethoxybenzyl)cyclooctanamine

N-(2,3-dimethoxybenzyl)cyclooctanamine

Cat. No.: B5739717
M. Wt: 277.4 g/mol
InChI Key: XENNLTXIAAUKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethoxybenzyl)cyclooctanamine is a synthetic amine derivative featuring a cyclooctane ring attached to a benzyl group substituted with methoxy groups at the 2- and 3-positions. The 2,3-dimethoxybenzyl moiety is known to influence electronic and steric characteristics, which may affect reactivity, solubility, and biological activity .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-19-16-12-8-9-14(17(16)20-2)13-18-15-10-6-4-3-5-7-11-15/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENNLTXIAAUKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Substituent Position Effects: 2,3- vs. 3,4- vs. 2,4-Dimethoxybenzyl Derivatives

The position of methoxy groups on the benzyl ring significantly impacts physicochemical and biological properties:

Compound Substituent Positions Key Properties Source
2,3-Dimethoxybenzyl alcohol 2,3- mp 48–51°C; used in synthesis of amine derivatives
N-(3,4-Dimethoxybenzyl)hexadecanamide 3,4- Detected in bioextraction studies; classified under amines (25.44% prevalence)
2,4-Dimethoxybenzyl alcohol 2,4- bp 177–179°C (10 mm); higher volatility compared to 2,3-isomer
  • Biological Activity : N-(3,4-Dimethoxybenzyl) derivatives exhibit antimicrobial activity in metal complexes, suggesting that substitution patterns influence target binding .

Amine Group Variations: Cyclooctanamine vs. Smaller Cycloalkylamines

The cyclooctanamine backbone distinguishes the target compound from analogs with smaller rings or linear chains:

Compound Amine Structure Synthesis Yield Notable Applications Source
N-Cyclohexylacetoacetamide Cyclohexylamine 94% Precursor for α-oxoketene S,S-acetals
N-Butyl-3-oxo-butanamide Butylamine 89% Similar synthetic utility
N-(2,3-Dimethoxybenzyl)ethanamine Ethanamine N/A Laboratory chemical; acute oral toxicity (H302)
  • Toxicity : Linear amines like ethanamine derivatives exhibit acute toxicity (e.g., H302 for oral exposure), while cyclic analogs may have distinct safety profiles due to metabolic differences .

Data Tables

Table 1: Physical Properties of Dimethoxybenzyl Derivatives

Compound CAS RN mp/bp Key Use
2,3-Dimethoxybenzyl alcohol 5653-67-8 48–51°C (mp) Amine synthesis precursor
2,4-Dimethoxybenzyl alcohol 7314-44-5 177–179°C (bp) Solvent-dependent reactions

Table 2: Toxicity Profile of N-(2,3-Dimethoxybenzyl)ethanamine

Hazard Class GHS Code Precautionary Measures
Acute toxicity (oral) H302 Avoid ingestion
Skin irritation H315 Use protective gloves
Eye irritation H319 Wear safety goggles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.